molecular formula C32H39NO3 B589156 Ebastine N-Oxide CAS No. 1256285-71-8

Ebastine N-Oxide

Cat. No. B589156
M. Wt: 485.668
InChI Key: PFOUEGNOVHBNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ebastine N-Oxide is a derivative of Ebastine, a second-generation H1-receptor antagonist . It is used in research and has the molecular formula C32H39NO3 and a molecular weight of 485.66 .


Synthesis Analysis

Ebastine is synthesized from 1-[4-(1,1-Dimethylethyl) phenyl]-4-(4-hydroxy piperidin-1-yl) butan-1-one and diphenyl methanol . The synthesis of N-oxides involves the oxidation of tertiary nitrogen compounds .


Molecular Structure Analysis

The molecular structure of Ebastine N-Oxide consists of a benzhydryloxy group, a piperidin-1-ium-1-yl group, and a tert-butylphenyl butan-1-one group . The structure is complex and contributes to its unique properties .

Scientific Research Applications

1. Bioavailability Improvement and Allergic Conditions

Ebastine N-Oxide, primarily known for treating allergic conditions, has been the focus of research for improving bioavailability. A study developed polymeric nanoparticles to enhance the solubility and dissolution rate of Ebastine (EBT), a histamine receptor antagonist. This formulation resulted in a significant increase in in-vitro dissolution, indicating that such nanoparticles could be effective in improving the drug's bioavailability for allergic conditions (Ali & Rajab, 2023).

2. Microbial Oxidation for Metabolite Production

Research on microbial oxidation of Ebastine has been conducted to produce carebastine, an active metabolite. This biotransformation was achieved using specific microorganisms, optimizing the yield of carebastine, a valuable substance in the pharmacological profile of Ebastine (Schwartz et al., 1996).

3. Enhancement of Solubility and Oral Bioavailability

Another study focused on improving the aqueous solubility and oral bioavailability of Ebastine by preparing bilosomes, a type of nano-carrier system. The formulation achieved a significant increase in solubility and exhibited improved drug release behavior, suggesting a potential for enhanced therapeutic efficacy (Islam et al., 2020).

4. Crystal and Molecular Structure Analysis

The crystal and molecular structure of Ebastine was investigated using single-crystal X-ray diffraction. This study provides detailed insights into the molecular arrangement, which is crucial for understanding its pharmacological properties and further drug development (Sharma, Prasher, & Tiwari, 2015).

5. Topical Delivery for Allergic Contact Dermatitis

A study on the topical delivery of Ebastine for allergic contact dermatitis (ACD) treatment demonstrated the efficacy of ebastine-loaded solid lipid nanoparticles in a hydrogel form. This approach aimed to alleviate the systemic side effects of oral administration and improve the treatment of ACD (Kazim et al., 2021).

Future Directions

Ebastine and its derivatives, including Ebastine N-Oxide, continue to be subjects of research. For instance, there is ongoing research into improving the bioavailability of Ebastine . It’s likely that future research will continue to explore the properties and potential applications of Ebastine N-Oxide.

properties

IUPAC Name

4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO3/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33(35)23-20-29(21-24-33)36-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOUEGNOVHBNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCC[N+]2(CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ebastine N-Oxide

CAS RN

1429071-63-5
Record name 1-(4-(1,1-Dimethylethyl)phenyl)-4-(cis-4-(diphenylmethoxy)-1-oxidopiperidin-1-yl)-butan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429071635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(CIS-4-(DIPHENYLMETHOXY)-1-OXIDOPIPERIDIN-1-YL)-BUTAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6B5LI0E0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
NB Gowda, GK Rao, RA Ramakrishna - Tetrahedron Letters, 2010 - Elsevier
… Loperamide N-oxide and ebastine N-oxide (entries 11 and 12) also reacted well to give corresponding reduced product of 11a 42 and 12a. In the case of ebastine (entry 12), keto group …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.